molecular formula C9H6ClF4NO2 B2925902 2,2,2-trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate CAS No. 1087797-94-1

2,2,2-trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate

Cat. No. B2925902
CAS RN: 1087797-94-1
M. Wt: 271.6
InChI Key: ZNTSELOIEPLLLV-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate is a chemical compound with the molecular formula C9H6ClF4NO2 . It has a molecular weight of 271.6 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClF4NO2/c10-6-3-5(1-2-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, melting point, and specific gravity were not available in the sources I found.

Safety and Hazards

While specific safety and hazard information for this compound was not available, it’s generally important to handle all chemical compounds with care. Personal protective equipment should be worn, and exposure to the skin, eyes, or respiratory system should be avoided .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO2/c10-6-3-5(11)1-2-7(6)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTSELOIEPLLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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